![molecular formula C17H17BrN2O2S B2500658 2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477493-87-1](/img/structure/B2500658.png)
2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic core. The presence of a bromobenzamido group and a tetrahydrocyclohepta[b]thiophene moiety suggests potential for interaction with various biological targets, as seen in similar compounds studied for their neurokinin-2 receptor antagonism , adenosine A1 receptor allosteric enhancement , and antimicrobial properties .
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-component reactions such as the Gewald reaction, which is a versatile method for constructing 2-aminothiophene cores by reacting ketones, cyanoacetates, and sulfur . The Gewald reaction is also used to prepare 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, which can be further modified to introduce various substituents, including carboxamide groups . The synthesis of the specific compound would likely follow a similar pathway, with additional steps to introduce the bromobenzamido moiety.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized by techniques such as IR, NMR, and MS spectroscopy, as well as elemental analysis . The tetrahydrocyclohepta[b]thiophene core is expected to adopt a conformation that can be influenced by the substituents attached to it, as seen in closely related compounds where the fused six-membered ring exhibits conformational disorder . The presence of a bromine atom and an amide group would further influence the molecular conformation and the potential for intermolecular interactions.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, including dehydrogenation , oxidation-aromatization , and intramolecular cyclization . The specific reactivity of "this compound" would depend on the electronic effects of the bromobenzamido group and the tetrahydrocyclohepta[b]thiophene ring system. The compound could potentially undergo further functionalization or serve as a key intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of an amide group typically increases the compound's polarity and potential for hydrogen bonding, which can affect solubility and melting point . The bromine atom adds significant molecular weight and may enhance the compound's reactivity in nucleophilic substitution reactions. The tetrahydrocyclohepta[b]thiophene core contributes to the compound's overall lipophilicity, which is important for its potential biological activity and pharmacokinetic properties .
Scientific Research Applications
Synthetic Chemistry Applications
Research on similar compounds, such as bromobenzamide derivatives and thiophene-based molecules, often focuses on their synthesis and potential as building blocks in organic chemistry. For example, studies have detailed synthetic pathways for bromobenzamide compounds and explored their utility in creating complex molecular architectures. These findings suggest a potential area of research for the specified compound in the development of novel synthetic methods or as intermediates in the synthesis of biologically active molecules.
- Synthetic Methodologies : The literature on bromobenzamide derivatives like 4-Bromobenzamide and its role in synthon modularity and crystal growth demonstrates the compound's utility in designing cocrystals with specific halogen interactions, indicating a potential application in material science and crystal engineering (Tothadi, Joseph, & Desiraju, 2013) here.
Pharmacological Research
The pharmacological properties of bromobenzamide and thiophene derivatives have been explored in various contexts, including their antitumor activity and role as intermediates in the synthesis of therapeutic agents. These studies highlight the potential biomedical applications of similar compounds in drug discovery and development.
- Antitumor Activity : Research on imidazole derivatives, including benzimidazole and its antitumor activity, provides insights into the potential pharmacological applications of structurally related compounds. This suggests avenues for the exploration of anticancer properties in the specified compound (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009) here.
Environmental Science
Studies on brominated flame retardants and their environmental impact offer context for the ecological considerations of bromobenzamide and thiophene derivatives. The persistence, bioaccumulation, and toxicological profiles of these compounds in ecosystems underline the importance of environmental safety assessments for new chemical entities.
- Environmental Presence and Impact : A review on novel brominated flame retardants highlights their widespread occurrence in indoor environments and potential risks, emphasizing the need for research on the environmental fate and toxicity of related compounds (Zuiderveen, Slootweg, & de Boer, 2020) here.
Mechanism of Action
Target of Action
The primary target of this compound is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . This compound, being a STING agonist, binds to STING and activates it . The proposed binding mode of this compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c18-11-6-4-5-10(9-11)16(22)20-17-14(15(19)21)12-7-2-1-3-8-13(12)23-17/h4-6,9H,1-3,7-8H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBXOIWAKAVHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

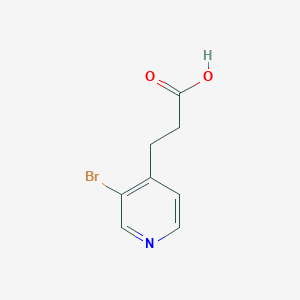
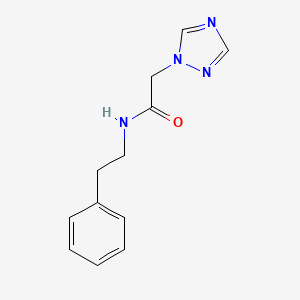
![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)
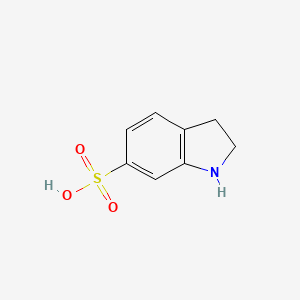
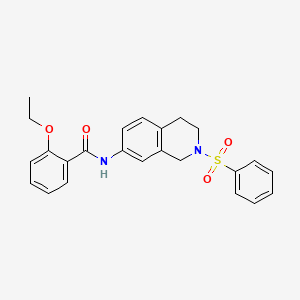
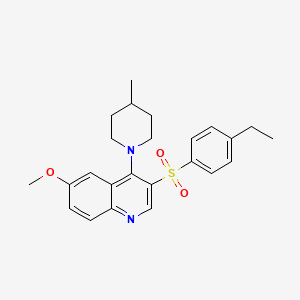

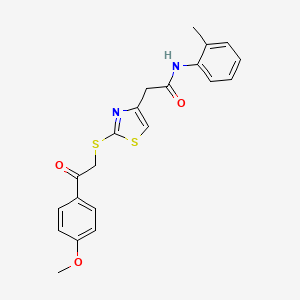
![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)
![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)
![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)